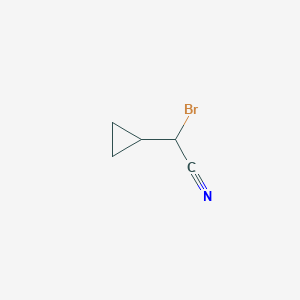

2-Bromo-2-cyclopropylacetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Bromo-2-cyclopropylacetonitrile” is a chemical compound with the CAS Number: 1551295-22-7 . It has a molecular weight of 160.01 . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “2-Bromo-2-cyclopropylacetonitrile” is 1S/C5H6BrN/c6-5(3-7)4-1-2-4/h4-5H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“2-Bromo-2-cyclopropylacetonitrile” is a solid at room temperature . It has a molecular weight of 160.01 .

Aplicaciones Científicas De Investigación

Synthesis of Cyclopropane Derivatives

- The reaction of bromofuranone with several nucleophiles yields cyclopropane bis-lactones, demonstrating the utility of bromo-substituted compounds in synthesizing cyclopropane derivatives through a mechanism involving a double Michael addition followed by ring closure via internal nucleophilic substitution of the halogen (Fariña et al., 1986).

Development of Tandem Addition/Cyclization for Indole Skeletons

- A palladium-catalyzed tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids has been developed, achieving a new strategy for the direct construction of indole skeletons. This showcases the relevance of bromo-substituted acetonitriles in facilitating complex cyclization reactions (Shuling Yu et al., 2017).

Microwave-Assisted Preparation of 2-Bromo-1-Alkenes

- 2-Bromo-1-alkenes are generated via microwave-assisted hydrobromination of 1-alkynes, illustrating the utility of bromo-substituted compounds in efficient synthetic procedures (Anon Bunrit et al., 2011).

Copper-Catalyzed Bromo-cyanomethylative Cyclization

- The copper-catalyzed bromo-cyanomethylative cyclization of 1,6-enynes using 2-bromoacetonitrile highlights the role of bromo-substituted acetonitriles in radical addition/cyclization/bromination sequences, leading to functionalized heterocycles (Shaoqun Zhu et al., 2022).

Synthesis of Milnacipran Intermediate

- The detailed synthesis of 2-bromomethyl-1-phenyl-cyclopropane carboxylic acid, an intermediate of milnacipran, showcases the use of bromo-substituted compounds in the synthesis of pharmacologically relevant intermediates (Ouyang Hong-xia, 2012).

Safety and Hazards

The safety information for “2-Bromo-2-cyclopropylacetonitrile” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The compound also has several precautionary statements: P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . These codes provide guidance on how to handle the compound safely.

Propiedades

IUPAC Name |

2-bromo-2-cyclopropylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN/c6-5(3-7)4-1-2-4/h4-5H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBHWDFLINNKOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2-cyclopropylacetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]prop-2-enamide](/img/structure/B2602431.png)

![5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/no-structure.png)

![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2602441.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2602444.png)

![6-[(4-Methylphenyl)sulfanyl]-5-nitropyrimidin-4-amine](/img/structure/B2602445.png)

![N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2602451.png)